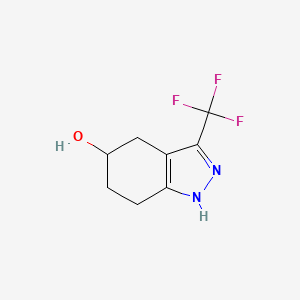

4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F3N2O |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h4,14H,1-3H2,(H,12,13) |

InChI Key |

SPGXUFKNDPJPAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1O)C(=NN2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Ring Closure

The most direct route involves reacting a trifluoromethylated cyclohexanone precursor with hydrazine hydrate. For example, perfluoroacetophenone derivatives undergo cyclization with hydrazine in toluene under reflux to form the indazole core. Adapting this method, 5-hydroxy-3-trifluoromethylcyclohexanone could be treated with hydrazine hydrate to yield the target compound.

Procedure :

-

Dissolve 5-hydroxy-3-trifluoromethylcyclohexanone in toluene.

-

Add hydrazine hydrate (1.05 equiv) dropwise under ice cooling.

-

Reflux for 72 hours.

Key Data :

Challenges :

-

Ensuring regioselectivity during cyclization.

-

Protecting the hydroxy group during harsh conditions (e.g., reflux in toluene).

(3+2)-Cycloaddition of Nitrile Imines and Arynes

Trifluoroacetonitrile Imine Reactivity

Nitrile imines derived from trifluoroacetonitrile participate in (3+2)-cycloadditions with arynes to form 3-trifluoromethylindazoles. Introducing a hydroxy group post-cycloaddition or using hydroxy-substituted arynes could yield the target compound.

Procedure :

-

Generate nitrile imine in situ from trifluoroacetonitrile and an aryl diazonium salt.

-

React with a hydroxy-substituted benzyne precursor.

Key Data :

| Dipolarophile | Cycloaddition Partner | Conditions | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetonitrile imine | 2-(Trimethylsilyl)phenyl triflate | DMF, 90°C | 73–96% |

Advantages :

-

High regioselectivity for the 3-CF₃ position.

-

Compatible with diverse aryne precursors.

Post-Synthetic Functionalization of Pre-Formed Indazoles

Hydroxylation of 3-Trifluoromethyltetrahydroindazole

Introducing the hydroxy group after indazole formation avoids stability issues. Methods include:

-

Oxidative Hydroxylation : Use oxidizing agents (e.g., H₂O₂/Fe²⁺) to convert a ketone or alkene to a hydroxy group.

-

Protection/Deprotection Strategies : Temporarily protect the hydroxy group during synthesis (e.g., as a silyl ether).

Example :

-

Synthesize 3-trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole via cyclocondensation.

-

Oxidize the C5 position using m-CPBA or enzymatic hydroxylation.

Challenges :

-

Low selectivity for the C5 position.

-

Side reactions with the trifluoromethyl group.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Simple reagents, scalable | Requires protected -OH group | 40–60% |

| (3+2)-Cycloaddition | High regioselectivity | Complex aryne generation | 70–90% |

| Post-Synthetic Modification | Flexibility in functionalization | Multiple steps, lower efficiency | 30–50% |

Molecular Insights and Optimization

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound serves as a precursor in multicomponent reactions, particularly with hydrazine derivatives. For instance:

Electrophilic Substitution

The trifluoromethyl group at position 3 directs electrophilic substitutions to specific ring positions:

-

Nitration : Limited data suggest nitro groups can be introduced at positions 4, 5, or 6 under mixed-acid conditions (HNO₃/H₂SO₄), though regioselectivity depends on steric and electronic factors .

-

Halogenation : Chlorination or bromination occurs at position 7 in the presence of Lewis acids (e.g., FeCl₃), exploiting the indazole ring’s electron-deficient nature .

Derivatization at the Hydroxyl Group

The hydroxyl group at position 5 undergoes several transformations:

Etherification

-

Silylation : Protection with tert-butyldimethylsilyl chloride (TBDMSCl) enhances solubility for subsequent reactions .

Oxidation

-

Ketone Formation : Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding 5-oxo derivatives. This step is critical for synthesizing bioactive analogs .

Sigma Receptor Ligands

Structural analogs of 4,5,6,7-tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole exhibit high affinity for sigma-1 receptors. Key modifications include:

Anti-inflammatory Derivatives

Carboxylic acid derivatives (e.g., 5-carboxy analogs) show potent anti-inflammatory activity (ED₅₀ = 3.5 mg/kg in carrageenan-induced edema models) .

Tautomerism and Reactivity

The indazole ring exists in equilibrium between 1H- and 2H-tautomers, influencing reaction pathways:

-

1H-Tautomer : Dominant in neutral conditions (ΔG = 15 kJ/mol more stable than 2H-form) .

-

Protonation : In acidic media, N-1 protonation enhances electrophilic substitution at C-4 and C-7 .

Hydrogen Bonding in Catalysis

The hydroxyl group participates in hydrogen-bonding networks during enzymatic interactions. For example:

-

DNA Gyrase Inhibition : Derivatives form H-bonds with Glu50 (2.99 Å) and Arg76 (2.80 Å) of E. coli gyrase, disrupting ATP binding .

Stability and Degradation

-

Hydrolytic Sensitivity : The 5-hydroxy group increases susceptibility to acid-catalyzed hydrolysis, especially in nitro-substituted analogs .

-

Microsomal Stability : Mouse liver microsomes degrade 50% of parent compound within 60 minutes, highlighting metabolic liability .

Synthetic Challenges and Optimizations

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit a range of antimicrobial properties. In a study evaluating various indazole derivatives, including 4,5,6,7-tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole, significant antibacterial activity was observed against strains such as Staphylococcus aureus and Escherichia coli. The study reported varying zones of inhibition depending on the concentration of the compounds tested:

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| 5A | 8 | 10 |

| 5B | 8 | 11 |

| 5C | 7 | 8 |

| 5D | 10 | 16 |

| Penicillin | 30 | 35 |

The results suggest that the indazole scaffold can be optimized for enhanced antimicrobial activity by modifying substituents on the core structure .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. A study performed molecular docking analyses to evaluate the interaction of indazole derivatives with DNA gyrase, an essential enzyme for bacterial DNA replication and a target for anticancer drugs. The docking studies revealed promising binding affinities, indicating that these compounds could inhibit cancer cell proliferation effectively .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The trifluoromethyl group in the compound enhances lipophilicity and bioavailability, which are desirable characteristics in drug design. Modifications to the indazole ring can lead to variations in pharmacological profiles, allowing researchers to tailor compounds for specific therapeutic targets .

Case Studies

- Antimicrobial Evaluation : A series of indazole derivatives were synthesized and evaluated for their antibacterial properties. The study demonstrated that increasing the concentration of these compounds correlated with enhanced antibacterial activity, showcasing their potential as new antimicrobial agents .

- Molecular Docking Studies : In silico docking studies were conducted to assess the interaction of the tetrahydroindazole derivatives with various proteins involved in cancer progression. The results indicated strong binding interactions with target proteins, suggesting a pathway towards developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The following compounds share structural motifs with 4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole:

Key Observations :

- The hydroxyl group in the target compound increases hydrophilicity compared to its carboxylic acid analog (e.g., C₉H₁₀ClF₃N₂O₂), which may influence bioavailability and membrane permeability.

- Tetrahydroindazoles generally exhibit reduced planarity compared to fully aromatic indazoles, which may alter binding kinetics and solubility .

Biological Activity

4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole (CAS Number: 1229625-14-2) is a chemical compound with the molecular formula . This compound is of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a hydroxyl group, which enhance its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused bicyclic system that includes a five-membered pyrazole ring and a six-membered indazole-like structure. Its trifluoromethyl and hydroxyl groups are crucial for its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H9F3N2O |

| Molecular Weight | 206.16 g/mol |

| CAS Number | 1229625-14-2 |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and analgesic pathways. Preliminary studies suggest its potential to interact with various enzymes and receptors involved in metabolic pathways.

The compound's mechanism of action appears to involve modulation of inflammatory responses. It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced LPS-induced TNF-alpha release in human monocytic cells. The IC50 values ranged from 0.283 mM to 0.48 mM, indicating potent anti-inflammatory effects .

- Pain Modulation : Binding assays have suggested that this indazole derivative interacts with pain modulation receptors. Molecular docking studies revealed favorable binding poses within the active sites of these receptors, indicating potential analgesic properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | Indazole core with trifluoromethyl group | Lacks hydroxyl group at the 5-position |

| 3-(Trifluoromethyl)-1H-pyrazole | Pyrazole ring | Different heterocyclic structure |

| 3-(Trifluoromethyl)-indole | Indole structure | Contains nitrogen in a different position |

| [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid | Indazole with acetic acid moiety | Exhibits different biological activity due to carboxylic acid |

This table highlights the unique functional groups present in this compound that contribute to its distinct biological activities compared to other compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted cyclohexanone derivatives with hydrazine analogs under acidic or catalytic conditions. For example, reductive cyclization using sodium metabisulfite in DMF at 120°C under nitrogen (as seen in indazole syntheses) may be adapted . Purification via HPLC or recrystallization (e.g., methanol-water mixtures) is critical, with purity assessed via HPLC (>95%) and elemental analysis .

Q. How can the structural configuration of this compound be confirmed?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry and hydrogen bonding patterns . Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What analytical methods are recommended for assessing stability and degradation products?

- Methodological Answer : Accelerated stability studies under varying pH, temperature, and humidity (ICH guidelines) coupled with LC-MS/MS can identify degradation pathways. TLC and DSC (differential scanning calorimetry) are supplementary tools for monitoring physical stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting activity profiles across assays)?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and apply statistical rigor (e.g., Bonferroni correction for multiple comparisons). For example, discrepancies in receptor binding affinity may arise from assay-specific buffer conditions or protein conformations, necessitating structural docking studies (AutoDock Vina) to probe binding modes .

Q. What computational strategies are effective for predicting the compound’s metabolic fate?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can predict reactive sites for phase I metabolism (oxidation, hydrolysis). Molecular dynamics simulations (GROMACS) further model interactions with cytochrome P450 enzymes. In vitro microsomal assays (human liver microsomes + NADPH) validate predictions .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Methodological Answer : Employ CRISPR-Cas9 gene editing to create knockouts of suspected targets (e.g., kinases or GPCRs) and assess activity loss. Spatial-temporal resolution via fluorescence labeling (e.g., click chemistry with azide-tagged analogs) can track cellular uptake and sublocalization .

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

- Methodological Answer : Implement Quality by Design (QbD) principles, including DOE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratios). Use F NMR to monitor trifluoromethyl group integrity, a common source of variability in fluorinated compounds .

Q. How should researchers address ethical and regulatory challenges in sharing proprietary data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.